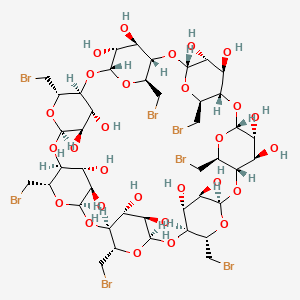

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Description

Overview of Cyclodextrin (B1172386) Modification and Functionalization Strategies

Cyclodextrins (CDs) are versatile molecules that can be chemically modified to enhance their inherent properties, such as solubility and stability, or to introduce new functionalities. mdpi.com The modification strategies primarily target the hydroxyl groups located on the rims of the truncated cone-shaped structure. The primary hydroxyl groups at the C-6 position are generally more reactive and less sterically hindered than the secondary hydroxyl groups at the C-2 and C-3 positions, making them frequent targets for selective functionalization. mdpi.com

Key modification strategies include:

Conversion of Hydroxyl Groups: The most common strategy involves converting the native hydroxyl groups into other functional groups, such as ethers (e.g., hydroxypropyl derivatives) or esters. nih.govmdpi.com This enhances aqueous solubility and can reduce the crystallinity of the native cyclodextrin. mdpi.com

Attachment of Functional Moieties: Specific functional groups, including amino, thiol, or carboxylic acid groups, can be attached to the cyclodextrin scaffold. mdpi.com This allows for the creation of "smart" cyclodextrins that can respond to external stimuli like pH, temperature, or light, or for their immobilization onto surfaces like nanoparticles. nih.govmdpi.com

Halogenation: The substitution of hydroxyl groups with halogens, particularly bromine or iodine, creates highly useful intermediates. These halogenated derivatives serve as precursors for a wide range of other cyclodextrin derivatives due to the reactive nature of the carbon-halogen bond. icyclodextrin.com

Significance of Halogenated Cyclodextrin Derivatives in Supramolecular Chemistry

Halogenated cyclodextrins are of particular importance in supramolecular chemistry, a field focused on the noncovalent interactions between molecules. alfachemic.com The introduction of a halogen atom onto the cyclodextrin framework enables a specific type of noncovalent interaction known as halogen bonding (XB). acs.org

A halogen bond (R–X···Y) is an attractive interaction between an electrophilic region on the halogen atom (X) and a nucleophilic (electron-rich) region on another molecule (Y). acs.org The strength of this interaction depends on the polarizability of the halogen, typically following the trend I > Br > Cl > F. acs.org This interaction, comparable in strength to the more commonly known hydrogen bond, provides a powerful and directional tool for constructing complex molecular assemblies. acs.org

The significance of halogenated cyclodextrins, such as the bromo-derivative, lies in their dual role:

Supramolecular Construction: They can act as hosts that use halogen bonding, in addition to the conventional hydrophobic interactions of the cavity, to recognize and bind guest molecules with greater specificity.

Synthetic Intermediates: The bromine atoms in Heptakis-6-bromo-6-deoxy-beta-cyclodextrin are active, reactive groups that are easily substituted. icyclodextrin.com This makes the compound a crucial building block for synthesizing other, more complex cyclodextrin derivatives, such as those with thiol or amine functionalities, which in turn have novel applications. icyclodextrin.comchemicalbook.com

Historical Context of this compound as a Key Intermediate

The history of cyclodextrins began with their discovery by A. Villiers in 1891 and the subsequent characterization of the alpha, beta, and gamma forms by F. Schardinger in the early 20th century. wikipedia.orgresearchgate.net For decades, research focused on the properties of these native cyclodextrins. wikipedia.org A major leap in the field occurred with the development of methods to chemically modify cyclodextrins, which began in earnest in the mid-20th century. nih.govnih.gov

The synthesis of halogenated cyclodextrins marked a significant advancement, providing chemists with versatile and reactive platforms. Bromo- and iodo-cyclodextrins came to be recognized as essential synthetic intermediates. icyclodextrin.com The standard synthesis for per(6-deoxy-6-halo)cyclodextrins involves the use of a Vilsmeier reagent, a long-established method for such conversions. lookchem.com The establishment of this compound as a commercially available and reliable starting material has since facilitated countless research endeavors, cementing its status as a key intermediate in the synthesis of second-generation cyclodextrin derivatives.

Scope and Academic Research Focus on this compound

The academic and industrial research focus on this compound is centered on its utility as both a functional molecule and a synthetic precursor. Its applications are diverse and include:

Synthetic Chemistry: The primary use of this compound is as a starting material for creating a vast array of other beta-cyclodextrin (B164692) derivatives. icyclodextrin.com For example, it is a direct precursor in the synthesis of Heptakis-(6-mercapto-6-deoxy)-beta-cyclodextrin and various amino-cyclodextrins, which have applications in drug delivery and molecular recognition. chemicalbook.com

Chromatography: When bonded to a stationary phase like silica (B1680970) gel, this compound serves as a chiral selector in High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Its structure allows for the effective separation of isomers, a critical process in pharmaceutical and chemical analysis. researchgate.net

Nanotechnology: The compound is used as a building block for advanced materials. Researchers have used it to develop pH-responsive nanosponges by reacting it with polyaminocyclodextrins. lookchem.com These materials have potential applications in targeted drug delivery. lookchem.com

Supramolecular Studies: It is employed in fundamental research to study host-guest interactions and to exert supramolecular control over complex biological processes, such as protein self-assembly. lookchem.com

Properties

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRROJOWZLYCK-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Br7O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Heptakis 6 Bromo 6 Deoxy Beta Cyclodextrin

Direct Halogenation Approaches from Native Beta-Cyclodextrin (B164692)

Direct methods aim to convert the primary hydroxyls of native β-cyclodextrin into bromides in a single step. These approaches are often favored for their atom economy and procedural simplicity.

Triphenylphosphine (B44618)/Bromine/Dimethylformamide Systems

One of the foundational methods for the per-bromination of β-cyclodextrin involves a reagent system composed of triphenylphosphine (PPh₃) and elemental bromine (Br₂) in an aprotic polar solvent, typically dimethylformamide (DMF). In this reaction, triphenylphosphine and bromine first react to form a bromophosphonium bromide intermediate, [Ph₃P-Br]⁺Br⁻. This species then activates the primary hydroxyl groups of the cyclodextrin (B1172386), facilitating a nucleophilic attack by the bromide ion to displace the activated hydroxyl group.

The reaction is driven by the formation of the highly stable triphenylphosphine oxide as a byproduct. While effective, this method can sometimes be challenging in terms of purification due to the presence of phosphorus-containing byproducts.

N-Halosuccinimide/Triphenylphosphine Methodologies

An improvement upon the elemental bromine system involves the use of N-bromosuccinimide (NBS) in conjunction with triphenylphosphine. This combination is often preferred as NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction proceeds through a similar mechanism wherein triphenylphosphine reacts with NBS to form an activated phosphonium (B103445) salt. This intermediate then reacts with the primary hydroxyl groups of β-cyclodextrin in DMF.

This methodology has been reported to produce per(6-deoxy-6-halo)-cyclodextrins in near-quantitative yields and often results in a cleaner reaction profile with fewer impurities compared to the Br₂/PPh₃ system. researchgate.net The synthesis typically involves treating native β-CD with NBS and PPh₃ in DMF, leading to the formation of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin. researchgate.net

Vilsmeier-Haack Reagent Applications

The Vilsmeier-Haack reagent is a powerful chemical species used in a variety of organic transformations, including halogenation of alcohols. thieme-connect.com The reagent is typically generated in situ from a substituted amide, such as dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org The resulting electrophilic species is a chloroiminium ion, [(CH₃)₂N=CHCl]⁺. wikipedia.org

For bromination, a modified Vilsmeier reagent can be generated using reagents like PBr₃, SOBr₂, or oxalyl bromide with DMF. This bromo-variant of the Vilsmeier reagent can then activate and substitute the primary hydroxyl groups of β-cyclodextrin to yield the desired this compound. The reaction mechanism involves the formation of a Vilsmeier-type intermediate at the primary oxygen, which is subsequently displaced by a bromide ion. This approach offers a versatile route for the direct halogenation of cyclodextrins. thieme-connect.com

Table 1: Comparison of Direct Bromination Methods

| Method | Reagents | Solvent | Key Features |

|---|---|---|---|

| Triphenylphosphine/Bromine | Triphenylphosphine (PPh₃), Bromine (Br₂) | DMF | Foundational method; purification can be complex. |

| N-Halosuccinimide/PPh₃ | N-Bromosuccinimide (NBS), PPh₃ | DMF | High yields, easier to handle reagents, cleaner reaction. researchgate.net |

| Vilsmeier-Haack Reagent | DMF, Phosphorus Oxychloride (or other brominating agents) | DMF | Versatile; reagent generated in situ. thieme-connect.comwikipedia.org |

Alternative Synthetic Pathways for Selective Bromination

Alternative routes to this compound often involve the activation of the primary hydroxyls through the formation of a good leaving group, which is subsequently displaced by a bromide nucleophile. These multi-step methods can offer advantages in terms of selectivity and control.

Synthesis via Tosyl and Silyl (B83357) Derivatives

A widely used indirect method for preparing halogenated cyclodextrins proceeds through a tosylated intermediate. mdpi.comnih.gov In the first step, β-cyclodextrin is reacted with p-toluenesulfonyl chloride (TsCl) in a basic medium (such as pyridine (B92270) or an aqueous alkaline solution) to selectively tosylate the more reactive primary C-6 hydroxyl groups, yielding Heptakis(6-O-tosyl)-beta-cyclodextrin.

In the second step, the tosyl groups, which are excellent leaving groups, are displaced by bromide ions. mdpi.com This nucleophilic substitution is typically carried out by heating the tosylated cyclodextrin with a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like DMF. nih.gov This two-step sequence provides a reliable and high-yielding route to the target compound. A similar strategy can be employed using silyl derivatives, where a bulky silyl group is used to protect the hydroxyls, followed by deprotection and conversion to the bromide.

Targeted Monohalogenation Routes

While the above methods focus on per-bromination (substituting all seven primary hydroxyls), significant research has been dedicated to achieving selective mono-substitution at a single C-6 position. These mono-functionalized cyclodextrins are crucial building blocks for creating more complex supramolecular structures. mdpi.com

One common strategy mirrors the pathway for per-halogenation but uses carefully controlled stoichiometry. By reacting β-cyclodextrin with approximately one equivalent of p-toluenesulfonyl chloride, mono-6-(p-toluenesulfonyl)-6-deoxy-cyclodextrin (Ts-β-CD) can be synthesized. nih.gov Subsequent reaction of this mono-tosylated intermediate with a bromide salt like LiBr leads to the formation of mono-6-bromo-6-deoxy-beta-cyclodextrin. mdpi.comnih.gov

Another route to monohalogenation involves the synthesis of a mono-amino cyclodextrin derivative, which is then converted to the corresponding halide. acs.orgnih.gov This can be achieved via a diazotization reaction of the amine in the presence of a bromide source, leading to the desired mono-6-bromo-6-deoxy-beta-cyclodextrin. acs.org These methods require careful control of reaction conditions and often involve chromatographic purification to isolate the desired mono-substituted product from unreacted starting material and di- or tri-substituted byproducts. mdpi.com

Table 2: Pathway for Selective Monobromination via Tosylation

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Monotosylation | β-Cyclodextrin, p-Toluenesulfonyl chloride (TsCl) | Mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-β-CD) nih.gov |

| 2 | Nucleophilic Substitution | Ts-β-CD, Lithium Bromide (LiBr) | Mono-6-bromo-6-deoxy-beta-cyclodextrin mdpi.comnih.gov |

Reaction Mechanism Analysis and Optimization Strategies

The conversion of the seven primary hydroxyl groups of beta-cyclodextrin to bromine atoms necessitates robust and highly selective chemical transformations. Two prominent methods have emerged for this perfunctionalization: the use of Vilsmeier-Haack type reagents and the Appel-type reaction employing triphenylphosphine and a bromine source.

A notable approach involves the use of a Vilsmeier-Haack reagent, which is formed in situ from reagents like N-bromosuccinimide and triphenylphosphine in dimethylformamide (DMF). researchgate.netorganic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium salt at the primary hydroxyl group, which is a good leaving group. The bromide ion then acts as a nucleophile, leading to an SN2 displacement and the formation of the C-Br bond. organic-chemistry.org High yields and selectivity for the primary hydroxyls are characteristic of this method. researchgate.netorganic-chemistry.org

Another effective method involves the use of reagents like bromomethylenemorpholinium bromide, a Vilsmeier-Haack salt, in DMF. researchgate.net This reagent activates the primary hydroxyl groups, facilitating their substitution by bromide ions.

Regioselectivity and Perfunctionalization Control

The selective bromination of the primary C6 hydroxyl groups over the more numerous secondary hydroxyl groups at C2 and C3 is a critical aspect of synthesizing this compound. The primary hydroxyls are sterically more accessible and exhibit higher reactivity compared to the secondary hydroxyls located on the wider rim of the cyclodextrin cavity. nih.gov

The choice of reagents plays a pivotal role in achieving high regioselectivity. Reagents like triphenylphosphine/N-bromosuccinimide in DMF have been shown to be highly selective for the primary hydroxyls. researchgate.netorganic-chemistry.org Similarly, the use of Vilsmeier-Haack reagents allows for the efficient and selective per-6-halogenation of cyclodextrins. researchgate.net The reaction conditions, such as temperature and reaction time, are also optimized to ensure complete perfunctionalization at the C6 positions while minimizing side reactions. For instance, prolonged reaction times or elevated temperatures might be necessary for the complete substitution to occur. nih.gov

Solvent choice is also crucial. Polar aprotic solvents like DMF are commonly used as they can dissolve the cyclodextrin and the reagents, facilitating the reaction. nih.gov However, the use of such solvents can sometimes lead to the formation of byproducts, necessitating careful purification processes. nih.gov

Table 1: Comparison of Synthetic Methods for Per-6-Bromination of Beta-Cyclodextrin

| Synthetic Method | Reagents | Solvent | Key Advantages |

|---|---|---|---|

| Appel-type Reaction | Triphenylphosphine, N-bromosuccinimide | DMF | High yield and selectivity for primary hydroxyls researchgate.netorganic-chemistry.org |

| Vilsmeier-Haack Reagent | Bromomethylenemorpholinium bromide | DMF | Efficient and selective per-6-halogenation researchgate.net |

Steric and Statistical Considerations in Substitution Reactions

The successful synthesis of a per-6-substituted cyclodextrin like this compound is a direct consequence of the inherent structural properties of the cyclodextrin macrocycle.

From a statistical standpoint, with 21 hydroxyl groups in total (seven primary at C6 and fourteen secondary at C2 and C3), one might expect a random substitution pattern. However, the significantly higher reactivity of the primary hydroxyl groups overcomes this statistical distribution. nih.gov The primary hydroxyls are less sterically hindered, making them more accessible to the incoming reagents.

The conical shape of the beta-cyclodextrin molecule plays a crucial role. The secondary hydroxyl groups are located on the wider rim of the cone and are involved in intramolecular hydrogen bonding, which reduces their reactivity. frontiersin.org In contrast, the primary hydroxyl groups on the narrower rim have greater conformational flexibility and are more exposed, facilitating their reaction.

Table 2: Factors Influencing Regioselective Per-6-Bromination

| Factor | Influence on Substitution |

|---|---|

| Reactivity of Hydroxyl Groups | Primary (C6) hydroxyls are more reactive than secondary (C2, C3) hydroxyls. nih.gov |

| Steric Hindrance | Primary hydroxyls are less sterically hindered, allowing easier access for reagents. |

| Intramolecular Hydrogen Bonding | Secondary hydroxyls are involved in hydrogen bonding, reducing their nucleophilicity. frontiersin.org |

| Reagent Size | Bulky reagents and intermediates show a strong preference for the more accessible primary face. organic-chemistry.org |

Derivatization Strategies and Post Synthetic Functionalization of Heptakis 6 Bromo 6 Deoxy Beta Cyclodextrin

Nucleophilic Displacement Reactions at the C6 Positions

The most common strategy for modifying heptakis-6-bromo-6-deoxy-beta-cyclodextrin involves the nucleophilic displacement of the bromide ions at the primary C6 positions of the glucose units. This approach allows for the straightforward, per-substitution of the cyclodextrin's primary face, introducing seven identical functional groups.

Thiolation for Mercapto- and Thioether-Functionalized Cyclodextrins

The introduction of sulfur-containing functionalities onto the cyclodextrin (B1172386) scaffold is achieved through thiolation reactions, yielding derivatives with unique properties for surface binding, metal coordination, and sensing applications.

Mercapto-Functionalized Cyclodextrins: The synthesis of per-6-mercapto-6-deoxy-beta-cyclodextrin (a heptathiol derivative) can be challenging due to the propensity of thiol groups to oxidize and form disulfide bonds. acs.org A common and efficient strategy involves reacting this compound with thiourea (B124793) (TU). nih.gov This reaction forms an isothiouronium salt intermediate, which can then be hydrolyzed under basic conditions to yield the desired heptathiol. This method avoids the direct use of odorous and easily oxidized thiols. The resulting mercapto-functionalized cyclodextrins are of interest for their ability to self-assemble on gold surfaces and for their potential in creating nanocapsules through disulfide cross-linking. acs.org

Thioether-Functionalized Cyclodextrins: Thioethers are readily prepared by reacting the bromo-derivative with a thiol in the presence of a base. This Williamson ether-like synthesis for sulfur compounds is a robust method for attaching a wide variety of moieties to the cyclodextrin rim. For example, reacting with perfluoroalkyl thiols can yield fluorinated amphiphilic cyclodextrins. nih.gov Recently, thioether-functionalized porous β-cyclodextrin polymers have been synthesized for the removal of heavy metal ions and organic pollutants from water. nih.gov These materials leverage the strong affinity of sulfur for heavy metals. The synthesis can be performed under solvent-free mechanochemical conditions, which is an environmentally friendly alternative to traditional solvent-based methods. nih.gov

Etherification and Grafting Reactions (e.g., Oligo(ethylene glycol) Conjugates)

Etherification and grafting reactions expand the functionality of cyclodextrins by introducing polyether chains or other polymeric structures, which can dramatically alter solubility, biocompatibility, and self-assembly behavior.

Etherification: The bromine atoms of this compound can be displaced by alkoxides to form ether linkages. This is a fundamental method for attaching various side chains to the C6 positions.

Grafting of Oligo(ethylene glycol) (OEG): Grafting OEG chains onto the cyclodextrin scaffold is a particularly important modification. nih.gov These conjugates are typically synthesized by reacting this compound with an OEG-alkoxide or an amino-terminated OEG. The resulting OEG-CD conjugates exhibit enhanced water solubility and can modulate cellular internalization efficiency. nih.gov The properties of the final conjugate can be fine-tuned by varying the length of the OEG chain (e.g., di- or tri-ethylene glycol) and the nature of its terminal group (e.g., hydroxyl or methoxy). nih.govnih.gov These materials can form pseudorotaxane complexes where the grafted OEG chains can thread through the cavity of another cyclodextrin molecule. rsc.orgacs.org

Preparation of Amphiphilic Cyclodextrin Derivatives

Amphiphilic cyclodextrins, which possess both hydrophilic and hydrophobic domains, can be synthesized from this compound. These molecules have the ability to self-assemble in aqueous media, forming structures like micelles or vesicles, and are of great interest for drug delivery and nanotechnology.

The synthesis of these derivatives typically involves attaching long alkyl chains to the primary face of the cyclodextrin via the nucleophilic substitution reactions described previously. For example, reaction with long-chain thiols produces thioether-linked amphiphiles. nih.gov Another strategy involves converting the bromo-derivative to the heptamino-cyclodextrin, which is then coupled with a long-chain carboxylic acid to form an amide linkage. researchgate.net The seven long alkyl chains provide the hydrophobic character, while the hydroxyl-rich secondary face of the cyclodextrin core remains hydrophilic. The balance between the hydrophilic and hydrophobic parts of the molecule dictates its self-assembly behavior and its ability to interact with cell membranes or encapsulate hydrophobic guest molecules.

Table 2: Examples of Amphiphilic β-Cyclodextrin Synthesis

| Functional Linkage | Hydrophobic Moiety | Synthetic Route | Reference |

|---|---|---|---|

| Thioether | Perfluoroalkyl chain | Displacement of bromide with a perfluoroalkyl thiol. | nih.gov |

| Amide | Dodecyl-undecanamido chain | Conversion of bromo-CD to amino-CD, followed by amide coupling with a fatty acid. | researchgate.net |

Supramolecular Chemistry and Host Guest Interactions Involving Heptakis 6 Bromo 6 Deoxy Beta Cyclodextrin

Fundamental Principles of Inclusion Complex Formation

The formation of inclusion complexes is a hallmark of cyclodextrin (B1172386) chemistry, driven by the unique toroidal, or donut-shaped, structure of the macrocycle. oatext.com Native cyclodextrins possess a hydrophilic outer surface due to the presence of hydroxyl groups, and a relatively non-polar, or hydrophobic, inner cavity. oatext.comnih.gov This structural arrangement allows them to encapsulate other molecules, referred to as "guest" molecules, provided they have a suitable size and shape to fit within the cavity. oatext.comiipseries.org

The primary driving force for complexation in aqueous solutions is the hydrophobic effect. oatext.comoatext.com Water molecules within the non-polar cavity are in an energetically unfavorable state compared to bulk water. nih.govosti.gov The inclusion of a less polar guest molecule allows for the displacement of these "high-energy" water molecules into the bulk solvent, a process that is thermodynamically favorable and a major contributor to the stability of the resulting complex. iipseries.orgmdpi.com

In addition to the hydrophobic effect, other non-covalent interactions contribute to the stability of the inclusion complex. These include:

Van der Waals forces: These are weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity. nih.govnih.gov

Hydrogen bonding: While the cavity itself is non-polar, the hydroxyl groups at the rims of the cyclodextrin can form hydrogen bonds with polar functional groups on the guest molecule, further stabilizing the complex. nih.gov

The substitution of hydroxyl groups with bromine atoms in Heptakis-6-bromo-6-deoxy-beta-cyclodextrin modifies these fundamental principles. The bromine atoms enhance the hydrophobicity of the primary rim of the cavity, which can strengthen interactions with non-polar guests. While no covalent bonds are formed or broken during complexation, these collective non-covalent interactions result in a new supramolecular entity with properties distinct from the individual host and guest molecules. iipseries.org

Molecular Recognition Mechanisms and Guest Binding Dynamics

Molecular recognition is the process by which the host molecule, this compound, selectively binds to specific guest molecules. This selectivity is governed by a combination of thermodynamic and kinetic factors that define the binding dynamics. The stability of the host-guest complex is quantified by the association constant (Kₐ) or binding constant, with higher values indicating a more stable complex. nih.govmdpi.com

Enthalpy (ΔH): A negative (favorable) enthalpy change is typically associated with the formation of van der Waals contacts and hydrogen bonds between the host and guest.

Entropy (ΔS): A positive (favorable) entropy change is primarily driven by the release of ordered water molecules from the cyclodextrin cavity and the guest's solvation shell into the bulk solvent (the hydrophobic effect). osti.gov

Studies on related modified cyclodextrins show that the complexation process is often spontaneous (negative ΔG) and can be driven by either enthalpy or entropy, depending on the specific host-guest pair. nih.gov For instance, research on other 6-substituted cyclodextrins has demonstrated the formation of remarkably stable complexes with association constants (Kₐ) reaching as high as 10⁴ to 10⁵ M⁻¹. nih.gov This indicates a strong molecular recognition capability imparted by the modification. The specific nature of the substituent at the 6-position has been shown to significantly alter the type and quality of these interactions, which is the basis for the molecular and chiral recognition capabilities of cyclodextrin derivatives. nih.govnih.gov

| Parameter | Value | Driving Force Indication |

|---|---|---|

| Binding Constant (K) | 1690 ± 210 M⁻¹ | Indicates favorable complex formation. |

| Enthalpy (ΔH) | -4.72 ± 0.09 kJ·mol⁻¹ | Exothermic process, indicating stabilizing interactions like van der Waals forces. |

| Entropy (TΔS) | 13.70 ± 0.99 kJ·mol⁻¹ | Strongly positive, indicating desolvation is a major driving force. |

| Gibbs Free Energy (ΔG) | -18.42 ± 0.28 kJ·mol⁻¹ | Negative value confirms the spontaneity of the complexation process. |

Influence of Cavity Size and Substituent Sterics on Guest Encapsulation

The ability of this compound to encapsulate a guest molecule is critically dependent on geometric compatibility. stackexchange.com The parent β-cyclodextrin molecule has a well-defined cavity with an internal diameter of approximately 6.0-6.5 Å (Angstroms), which is dimensionally suited for the inclusion of many common organic molecules, particularly those containing aromatic rings. nih.govnih.gov

The introduction of seven bromo-methyl groups at the primary C-6 position—the narrower rim of the cyclodextrin cone—imposes significant steric constraints. nih.gov This modification can influence guest encapsulation in several ways:

Steric Hindrance: The bulky bromo-substituents can partially block or narrow the primary entrance to the cavity, potentially preventing larger guests from entering or forcing them to adopt a specific orientation. fao.org Studies on similarly modified cyclodextrins show that guest inclusion is often directed towards the wider, secondary rim. nih.gov

Effective Cavity Depth: The substituents can fold over the cavity opening, effectively increasing the hydrophobic surface area and creating a deeper, more enclosed environment for the guest molecule. This can lead to stronger binding for appropriately sized guests.

Induced Fit: The cyclodextrin macrocycle is not perfectly rigid. The process of guest inclusion can cause conformational changes in the host, an effect known as "induced fit." nih.gov The flexibility of the host and the steric bulk of the bromine substituents play a crucial role in this process, affecting the final geometry and stability of the complex. The pattern of substitution at the O(6) position is known to have the most significant effect on the types of interactions that occur. nih.gov

The formation of stable complexes is therefore a balance between the guest being small enough to enter the cavity but large enough to establish significant, stabilizing van der Waals interactions with the cavity walls. stackexchange.comnih.gov

| Property | β-Cyclodextrin | Heptakis-6-bromo-6-deoxy-β-cyclodextrin |

|---|---|---|

| Number of Glucose Units | 7 | 7 |

| Cavity Diameter | ~6.0 - 6.5 Å | ~6.0 - 6.5 Å (unmodified secondary rim) |

| Water Solubility | Low (1.85 g/100 mL) oatext.com | Insoluble |

| Primary Rim Functionality | Hydroxyl (-OH) | Bromomethyl (-CH₂Br) |

Solvent Effects on Host-Guest Complexation

The solvent plays a critical role in the thermodynamics of inclusion complex formation. A key characteristic of this compound is its insolubility in water, while being soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This profoundly alters the driving forces for complexation compared to those in aqueous media.

In aqueous solutions, the hydrophobic effect is a dominant driving force. oatext.com The energetically unfavorable interaction between the non-polar cavity and water molecules promotes the inclusion of a hydrophobic guest. acs.org The release of these "high-energy" water molecules from the cavity is entropically favorable and contributes significantly to the stability of the complex. mdpi.com

However, in solvents like DMF or DMSO, the hydrophobic effect is greatly diminished or absent. acs.orgresearchgate.net In these environments, the driving forces for complexation shift:

Direct Host-Guest Interactions: Van der Waals forces and specific hydrogen bonding between the host and guest become the primary stabilizing interactions, as the energetic penalty for solvating the cavity is much lower than in water. researchgate.net

Competitive Solvation: The solvent molecules themselves can compete with the guest for a place within the cyclodextrin cavity or can solvate the guest so effectively that complexation is disfavored. nih.govmdpi.com Studies have shown that the presence of co-solvents like DMSO or ethanol (B145695) can decrease the binding constant of complexes, as the guest may prefer to dissolve in the surrounding medium rather than enter the cavity. bohrium.comresearchgate.net The effect is complex and depends on the specific host, guest, and solvent system. researchgate.netnih.gov

Therefore, for this compound, inclusion complexation studies are typically performed in non-aqueous solvents where the mechanism is not driven by water exclusion but by direct enthalpic gains from host-guest interactions. acs.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural verification of cyclodextrin (B1172386) derivatives. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the substitution pattern and the analysis of the macrocycle's solution-state conformation.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the successful synthesis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin. The substitution of the primary C6 hydroxyl groups with bromine atoms leads to characteristic shifts in the NMR signals corresponding to the protons and carbons of the glucopyranose units.

In the ¹³C NMR spectrum, the most telling evidence of the substitution is the significant upfield shift of the C6 carbon signal. For native beta-cyclodextrin (B164692), the C6 carbon typically resonates at approximately 60 ppm. Following bromination, this signal shifts to around 40 ppm, clearly indicating the replacement of the hydroxyl group with the more electronegative bromine atom.

Table 1: Characteristic ¹³C NMR Chemical Shift Changes

| Carbon Atom | Native β-Cyclodextrin (Approx. δ, ppm) | Heptakis-6-bromo-6-deoxy-β-cyclodextrin (Approx. δ, ppm) | Observation |

| C6 | ~60 | ~40 | Significant upfield shift confirms the substitution of -OH with -Br at the C6 position. |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for the unambiguous assignment of all proton and carbon signals.

A COSY spectrum maps the coupling relationships between protons, typically those separated by two or three bonds (²J or ³J coupling). For this compound, COSY would be used to trace the proton network within each glucopyranose unit, starting from the well-resolved anomeric proton (H1) and moving sequentially to H2, H3, H4, H5, and the H6 protons. This helps to assign all the proton signals definitively. While specific studies on this exact compound are not detailed, this technique has been successfully applied to quantify other cyclodextrins like 2-hydroxypropyl-β-cyclodextrin in complex biological matrices. nih.govnih.gov

An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This powerful technique allows for the direct assignment of each carbon signal based on the already-assigned proton signals from the COSY spectrum. For example, the proton identified as H1 would show a cross-peak to the carbon identified as C1. This is crucial for confirming the assignments made in the 1D ¹³C NMR spectrum, including the characteristic C6 signal. The use of 2D NMR for analyzing the structure of inclusion complexes of other cyclodextrins is well-documented, demonstrating its utility in this field. mdpi.com

X-ray Crystallography Studies of this compound and Its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. It reveals precise details about bond lengths, bond angles, macrocycle conformation, and how molecules are arranged in a crystal lattice.

The conformation of the beta-cyclodextrin macrocycle is typically a round, slightly conical shape. The seven glucopyranose units are linked in a ring, and their relative orientation can be affected by substitution. The bulky bromine atoms at the primary face (the narrower rim of the cone) can influence the tilt and rotation of the individual glucose units, but in the case of the beta-cyclodextrin derivative, this distortion is not as pronounced.

The way cyclodextrin molecules pack together in a crystal is governed by intermolecular forces, including hydrogen bonds and van der Waals interactions. In derivatives like this compound, halogen bonding (Br···Br interactions) can also play a crucial role.

The crystal structure of the analogous perbrominated gamma-cyclodextrin (B1674603) shows that the molecules stack to form columns, creating alternating hydrophobic and hydrophilic layers. It is suggested that the beta-cyclodextrin analogue has a similar packing structure. The primary faces, bearing the bromine atoms, form a hydrophobic layer, while the secondary faces, with the remaining hydroxyl groups, form a hydrophilic layer stabilized by hydrogen bonding, often involving solvent molecules.

Furthermore, short contacts between bromine atoms on adjacent molecules can be a significant stabilizing force in the crystal lattice. mdpi.com These Br···Br interactions are a form of halogen bonding and are known to be a driving force in the crystallization of various brominated organic compounds. mdpi.comresearchgate.net

Other Spectroscopic and Analytical Techniques (e.g., Mass Spectrometry)

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight of this compound and verifying the completeness of the substitution reaction. The molecular formula of the compound is C₄₂H₆₃Br₇O₂₈, corresponding to a molecular weight of approximately 1575.27 g/mol . avantorsciences.com

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of cyclodextrin derivatives. cyclodextrin-shop.com ESI-MS is particularly useful for analyzing non-covalent complexes and can confirm the formation of inclusion compounds. MALDI-Time of Flight (TOF) MS is effective for determining the degree of substitution in a sample, capable of identifying species that may be over- or under-brominated, which are potential impurities. cyclolab.hu The mass spectrum would ideally show a prominent peak corresponding to the molecular ion of the fully substituted product, confirming its successful synthesis.

Research Applications and Emerging Areas of Heptakis 6 Bromo 6 Deoxy Beta Cyclodextrin Derivatives

Role in Catalysis and Biomimetic Receptor Development

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is a pivotal starting material for developing sophisticated molecular systems for catalysis and biomimicry. While not typically used as a catalyst itself, its true value lies in its role as a molecular scaffold. The bromine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of functional groups.

This strategic modification is central to creating biomimetic receptors. For instance, derivatives like heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin, synthesized from the bromo-precursor, have demonstrated powerful control over protein self-assembly. lookchem.com These synthetic host molecules can guide proteins to form specific constructs, mimicking biological recognition processes. Further research has led to the synthesis of cyclodextrin-based glycoconjugates and star glycopolymers designed to bind with high affinity to specific human lectins, acting as inhibitors for viral binding processes. lookchem.com The development of these complex functional molecules relies on the initial bromo-derivatization of the cyclodextrin (B1172386) core to enable subsequent coupling reactions.

Development of Advanced Materials and Nanostructures

The well-defined structure of this compound, with its seven reactive sites, makes it an ideal building block for constructing advanced supramolecular materials and nanostructures. lookchem.com

A significant application of this compound is in the synthesis of pH-responsive nanosponges. lookchem.comrsc.org These materials are hyper-cross-linked polymers that form a three-dimensional network. A common synthetic strategy involves reacting this compound, which serves as an electrophilic synthon, with nucleophilic linkers like polyaminocyclodextrins. rsc.org

The resulting nanosponges exhibit pH-dependent sequestration abilities. rsc.orgsabanciuniv.edu The adsorption capacity of these materials is primarily governed by electrostatic interactions, which are dependent on the protonation state of the polyamine linkers within the polymer matrix. rsc.orgrsc.org At different pH values, the charge on the nanosponge network changes, altering its ability to bind or release guest molecules. This "smart" behavior is crucial for applications like targeted drug delivery, where a change in the local pH (e.g., in a tumor microenvironment) can trigger the release of a therapeutic agent. sabanciuniv.edu

The ability of cyclodextrins to form inclusion complexes, combined with the covalent modification possibilities offered by the bromo-derivative, facilitates the creation of self-assembled supramolecular polymers and nanoparticles. The bromo groups allow for the attachment of various molecular units, leading to amphiphilic structures that can self-assemble in solution.

For example, by attaching hydrophobic chains to the cyclodextrin core via the bromine sites, researchers can create molecules that form micelles or vesicles. These nanoparticles possess a hydrophilic exterior and a hydrophobic interior (the cyclodextrin cavity), making them suitable for encapsulating poorly water-soluble guest molecules. The precise arrangement of the seven reactive bromine atoms on the primary face of the cyclodextrin allows for a high degree of control over the final architecture of the resulting polymers and nanoparticles.

The fundamental property of cyclodextrins is their ability to form host-guest inclusion complexes. The toroidal, or cone-like, structure provides a hydrophobic inner cavity and a hydrophilic exterior. Modifying the native beta-cyclodextrin (B164692) to this compound enhances its ability to form these complexes with specific guest molecules.

A notable application is its use as a stabilizing agent for volatile anesthetic drugs. Research has shown that it exhibits a high binding potential with anesthetics such as sevoflurane (B116992) and halothane, enhancing their stability and effectiveness. lookchem.com This interaction relies on the encapsulation of the hydrophobic anesthetic molecule within the cyclodextrin cavity, shielding it from the surrounding environment.

| Guest Molecule | Resulting Function/Application |

| Sevoflurane | Stabilization, enhanced effectiveness lookchem.com |

| Halothane | Stabilization, enhanced effectiveness lookchem.com |

| Various Drugs | Improved solubility, stability, and bioavailability lookchem.com |

Applications in Analytical Chemistry and Separation Sciences

This compound and its derivatives are highly valuable in analytical chemistry, particularly for separating chiral molecules.

The separation of enantiomers (chiral molecules that are mirror images of each other) is critical in the pharmaceutical industry. Cyclodextrin derivatives are widely used as chiral selectors in chromatographic and electrophoretic techniques. mdpi.comsemanticscholar.org They interact differently with each enantiomer of a racemic mixture, leading to different retention times in High-Performance Liquid Chromatography (HPLC) or migration times in Capillary Electrophoresis (CE), thus enabling their separation. bio-rad.com

This compound itself has been investigated as a chiral selector in HPLC, showing improved resolution of enantiomers compared to the native beta-cyclodextrin. However, its most significant role is as a key intermediate for synthesizing more specialized and effective chiral selectors.

By replacing the bromine atoms with amino groups, heptakis(6-amino-6-deoxy)-beta-cyclodextrin is produced. This amino-derivative has been successfully used as a chiral selector in CE for the enantioseparation of various anionic analytes, such as carboxybenzyl-amino acids. nih.gov In one study, it achieved an excellent resolution (Rs = 11.2) for carboxybenzyl-tryptophan. nih.gov Other derivatives, such as heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin , have also proven highly efficient in CE, achieving baseline resolution for 11 out of 12 pairs of basic drug enantiomers under optimized conditions. nih.gov These examples underscore the importance of the bromo-compound as a foundational scaffold for creating a diverse range of powerful chiral selectors.

| Chiral Selector Derivative | Analytical Method | Analytes Separated | Key Finding |

| This compound | HPLC | Enantiomers | Improved resolution compared to native β-cyclodextrin |

| Heptakis(6-amino-6-deoxy)-beta-cyclodextrin | Capillary Electrophoresis (CE) | Anionic analytes (e.g., carboxybenzyl-amino acids) | Excellent resolution achieved (Rs = 11.2 for one analyte) nih.gov |

| Heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin | Capillary Electrophoresis (CE) | 12 basic drug enantiomers | Baseline resolution (>1.50) for 11 of the 12 pairs nih.gov |

| Per-6-O-methylated β-cyclodextrin | Capillary Electrophoresis (CE) | Methylene-dioxypyrovalerone | Showed promising chiral recognition ability nih.gov |

Fundamental Studies in Molecular Recognition and Supramolecular Systems

This compound is a cornerstone molecule for fundamental research in molecular recognition and the construction of complex supramolecular architectures. nankai.edu.cn Its rigid, toroidal shape provides a well-defined hydrophobic cavity suitable for encapsulating guest molecules, while the seven reactive bromine atoms on the primary face offer a scaffold for chemical elaboration. lookchem.com

The unmodified compound itself exhibits significant molecular recognition capabilities. It has been shown to have a high binding potential for certain anesthetic drugs, such as sevoflurane and halothane, acting as a complexing agent that can enhance their stability. lookchem.comalfachemch.com This interaction is a classic example of host-guest chemistry, where the cyclodextrin cavity provides a suitable microenvironment for the guest molecule, driven by noncovalent interactions.

The true power of this compound in this field lies in its role as a versatile synthetic intermediate. nankai.edu.cn The ability to easily substitute the bromine atoms allows chemists to attach a wide array of functional groups, thereby tailoring the recognition properties of the cyclodextrin. This has enabled systematic studies into the structure-function relationships that govern molecular binding.

This chemical versatility has been harnessed to build a diverse range of supramolecular systems. nankai.edu.cn For example:

Self-Assembling Polymers: Derivatives of this compound, when functionalized with appropriate groups, can self-assemble into well-ordered supramolecular polymers. By attaching an adamantyl group, for instance, a linear polymer can be formed where the adamantyl group of one molecule is included in the cavity of the next, creating a head-to-tail assembly. nih.gov

Controlled Protein Assembly: The bromo-derivative can be converted into polyamine-functionalized cyclodextrins, such as heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin. This modified host molecule has demonstrated strong and specific control over the self-assembly of proteins, a key area in synthetic biology. rsc.org

Nanosponges: As mentioned previously, its reaction with polyaminocyclodextrins leads to the formation of cross-linked networks known as nanosponges. lookchem.comalfachemch.com These materials are sophisticated supramolecular systems with applications in drug delivery and environmental remediation.

Future Directions and Research Challenges

Advancements in Controlled and Site-Selective Functionalization

The per-6-halogenation of cyclodextrins provides a class of intermediates prized for their subsequent conversion into a wide array of derivatives. encyclopedia.pub Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is a key starting material for these transformations due to the reactivity of the carbon-bromine bond. encyclopedia.pub Future research is focused on overcoming the challenges of steric hindrance and achieving highly controlled, site-selective modifications.

Direct per-6-bromination can be achieved by reacting β-cyclodextrin with triphenylphosphine (B44618) and bromine. encyclopedia.pub These per-6-halo cyclodextrins are valuable precursors for synthesizing per-amino and amino acid derivatives. encyclopedia.pub For instance, derivatives of cyclodextrins where all primary hydroxyls are replaced by amine groups can be efficiently synthesized from the per-6-bromo-6-deoxy-CD precursors through direct reaction with amines. researchgate.net Similarly, the introduction of azido (B1232118) groups at all primary hydroxyls can be accomplished, and these per-azido cyclodextrins are substrates for further reactions like copper-catalyzed azide-alkyne cycloadditions. encyclopedia.pub

A significant area of advancement lies in the displacement of the bromide with various nucleophiles. Persubstitution at the 6-position has been demonstrated using alkylthiolates with varying chain lengths, yielding amphiphilic heptakis(6-alkylthio-6-deoxy)-β-CDs while leaving the secondary hydroxyl groups intact. nih.gov The challenge and opportunity lie in developing synthetic protocols that allow for incomplete or patterned substitution, creating novel regioisomers with tailored properties for specific recognition or catalytic tasks.

Exploration of Novel Supramolecular Architectures

The ability of cyclodextrins and their derivatives to form well-defined supramolecular structures is a cornerstone of their utility. rsc.org Research into this compound has revealed unique self-assembly behaviors that provide a platform for creating novel materials. researchgate.net

In the solid state, the crystal structure of this compound shows that the macrocycles are notably distorted. researchgate.net They form a distinct head-to-head dimer where the molecules mutually enter each other at both the primary and secondary faces, a structure stabilized by Br···Br interactions on the primary side and direct hydrogen bonds between hydroxyl groups on the secondary side. researchgate.net This is a departure from the assembly of other derivatives, where the nature of the atom tethering a substituent to the cyclodextrin (B1172386) can dictate the resulting helical structure and alignment in the solid state. nih.gov

This fundamental building block is also crucial for constructing larger, more complex supramolecular polymers. rsc.orgnih.gov These polymers can form various architectures, including polypseudorotaxanes, where multiple cyclodextrin units are threaded onto a polymer chain. nih.govnih.gov Such assemblies can be designed to form hydrogels, which are materials of great interest for applications like injectable drug delivery systems due to their biocompatibility and stimuli-responsive nature. nih.govrsc.org Future work will likely focus on using the specific stereoelectronic properties of the bromo-derivative to control the formation and properties of these advanced polymeric architectures.

| Architecture Type | Description | Key Interactions |

| Crystal Lattice Dimers | Head-to-head arrangement of two distorted macrocycles mutually interpenetrating at both primary and secondary faces. researchgate.net | Br···Br interactions, intermolecular hydrogen bonding. researchgate.net |

| Polypseudorotaxanes | Supramolecular assemblies where multiple cyclodextrin rings are threaded onto a single polymer chain. nih.gov | Host-guest interactions, hydrogen bonding. nih.gov |

| Supramolecular Hydrogels | Cross-linked networks of cyclodextrin-based polymers that can entrap large amounts of water, often exhibiting stimuli-responsive behavior. rsc.org | Polypseudorotaxane formation, hydrogen bonding, hydrophobic interactions. nih.govrsc.org |

| Helical Polymers | Head-to-tail polymeric threading of modified cyclodextrins, where the linking atom (e.g., S, Se, N, O) can control the helicity. nih.gov | Self-inclusion of aromatic tethers into the cavity of an adjacent cyclodextrin. nih.gov |

Integration with Other Functional Materials

A primary strategy involves converting the bromo-groups to other functionalities, such as amines or hydroxyls, which can then be used for grafting onto a material's surface. Research has demonstrated the synthesis of polymer derivatives of β-cyclodextrin by chemically grafting them onto spherical polymer particles that have reactive oxirane groups on their surface. mdpi.com This approach allows for the creation of new materials with the recognition capabilities of cyclodextrins anchored to a solid support. mdpi.com

Similarly, cyclodextrin derivatives are functionalized onto nanoparticles to create highly selective sensors. In one example, a mono-6-deoxy-6-aminopropylamino-β-cyclodextrin, which can be synthesized from a bromo-precursor, was attached to silver-assembled silica (B1680970) nanoparticles (SiO2@Ag). nih.gov The resulting hybrid material demonstrated enhanced selectivity in capturing specific flavonoid molecules, showcasing its potential for developing sensitive and selective analytical devices. nih.gov Future research will continue to explore the covalent attachment of derivatives of this compound to surfaces like graphene, quantum dots, and metal-organic frameworks to design next-generation catalysts, separation media, and biomedical devices.

| Material Type | Cyclodextrin Derivative Used for Integration | Resulting Application/System |

| Polymer Spheres | Amino- and hydroxyl-functionalized β-cyclodextrins. mdpi.com | Polymer-supported adsorbents for decontamination. mdpi.com |

| Silica Nanoparticles (with Ag) | Mono-6-deoxy-6-aminopropylamino-β-cyclodextrin. nih.gov | Selective SERS-based sensor for flavonoids. nih.gov |

| Linear Polymers | Various cyclodextrin derivatives conjugated as side groups or in the main chain. nih.gov | Materials for drug delivery, gene therapy, and fabrication of nano-assemblies. nih.govnih.gov |

| Nylon Membranes | β-cyclodextrin cross-linked with epichlorohydrin. mdpi.com | Porous membranes with enhanced adsorption for water contaminants. mdpi.com |

Computational Chemistry and Molecular Dynamics Simulations of Host-Guest Systems

Computational methods are indispensable for understanding the intricate host-guest interactions that govern the function of cyclodextrins. nih.govmagtechjournal.com Molecular dynamics (MD) simulations and quantum chemical calculations, such as Density Functional Theory (DFT), provide insights into the structure, stability, and dynamics of cyclodextrin complexes that are often difficult to obtain through experimental means alone. nih.govmdpi.com

MD simulations are a powerful tool for studying the flexibility of cyclodextrin complexes and the process of inclusion. nih.govresearchgate.net These simulations can model the behavior of the host-guest system in an aqueous environment over time, revealing the driving forces for complexation, such as changes in van der Waals forces and hydrogen bonding. researchgate.netfrontiersin.org For instance, simulations can elucidate the role of water molecules within the cavity and how they are displaced upon guest entry. researchgate.net The choice of force field and water model (e.g., SPC/E) is crucial for accurately representing the system's properties. frontiersin.org

Quantum chemical methods are used to investigate the energetics of these systems with high accuracy. mdpi.com DFT calculations can predict complexation energies and help rationalize the stability of different binding modes. nih.govresearchgate.net Studies comparing different computational approaches have found that methods including dispersion corrections, such as B3LYP-D3, provide the most accurate results for predicting intermolecular interactions in cyclodextrin systems. mdpi.com Future computational work on this compound and its host-guest complexes will be critical for designing new derivatives with optimized binding affinities and selectivities for target molecules. rsc.org These theoretical studies can guide synthetic efforts by predicting which modifications will lead to the most stable and functional host-guest systems. nih.gov

| Method | Purpose / Information Gained |

| Molecular Dynamics (MD) Simulations | Provides information on the dynamic behavior, structural flexibility, and spontaneous formation of host-guest complexes in solution. nih.govresearchgate.net Elucidates the role of solvent and driving forces for complexation. frontiersin.org |

| Density Functional Theory (DFT) | Calculates accurate complexation energies, geometries, and intermolecular interaction strengths (e.g., hydrogen bonds, van der Waals forces). nih.govresearchgate.net |

| Quantum Chemical Calculations (General) | Predicts complex stoichiometry and stability, and helps interpret experimental spectroscopic data (e.g., NMR, IR). mdpi.com |

| Reduced Density Gradient (RDG) / Independent Gradient Model (IGM) | Determines the nature and strength of non-covalent interactions that are central to the formation and stabilization of the host-guest complexes. researchgate.net |

Q & A

Q. Table 1. Comparative Physicochemical Properties of Halogenated β-Cyclodextrins

Q. Table 2. Recommended Analytical Techniques for Characterization

Ethical and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.